Nor Verapamil-d6 Hydrochloride
Description
Contextualization within Drug Metabolism and Pharmacokinetic Research
Drug metabolism and pharmacokinetics (DMPK) are fundamental disciplines in the development of new medicines. They investigate how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Verapamil (B1683045), used to treat hypertension, angina, and arrhythmias, undergoes extensive metabolism in the liver, primarily through the action of the CYP3A4 enzyme. wikipedia.orgmdpi.com This process leads to the formation of several metabolites, with Norverapamil (B1221204) being the most significant in terms of both concentration and pharmacological activity. wikipedia.orgmdpi.com
Norverapamil itself is an active molecule, retaining a portion of the vasodilating effects of its parent compound, Verapamil. mdpi.com Therefore, to fully comprehend the therapeutic action and potential drug-drug interactions of Verapamil, it is essential to study the pharmacokinetics of both the parent drug and its principal metabolite, Norverapamil. mdpi.comnih.gov Research has shown that factors such as liver function can significantly impact the plasma concentrations of both Verapamil and Norverapamil, highlighting the importance of monitoring both compounds. nih.gov
Rationale for Deuterated Analogues in Contemporary Scientific Investigations
In recent years, the use of deuterated analogues, such as Nor Verapamil-d6 Hydrochloride, has become a cornerstone of advanced bioanalytical techniques. nih.gov Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron in its nucleus, as opposed to the single proton found in hydrogen. This seemingly minor difference in mass has profound implications for analytical chemistry.
The primary application of deuterated compounds in pharmaceutical research is as internal standards in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comaptochem.com An internal standard is a compound of known concentration that is added to a biological sample (such as blood or plasma) before processing. aptochem.com It serves as a reference point to correct for any variability that may occur during sample extraction, handling, and analysis. aptochem.com
The ideal internal standard should behave chemically and physically identically to the analyte of interest. researchgate.net Deuterated analogues are considered the "gold standard" for this purpose because their physicochemical properties are nearly identical to their non-deuterated counterparts. researchgate.net This ensures that they are extracted from the sample with the same efficiency and experience similar ionization effects in the mass spectrometer. aptochem.com However, due to the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the endogenous analyte by the mass spectrometer, allowing for highly accurate and precise quantification. texilajournal.comaptochem.com
The use of deuterated internal standards like this compound significantly enhances the robustness and reliability of bioanalytical methods, which is critical for making informed decisions in drug development. aptochem.comclearsynth.com
Scope and Significance of this compound in Preclinical Studies
This compound is specifically utilized in preclinical studies to support the development of Verapamil and other drugs that interact with the same metabolic pathways. Its significance lies in its role as an indispensable tool for accurate quantification in complex biological matrices.
During preclinical research, scientists conduct numerous studies to characterize the ADME properties of a new drug candidate. These studies often involve measuring the concentration of the drug and its metabolites in various biological samples over time. The data generated from these analyses are used to build pharmacokinetic models that predict how the drug will behave in humans.
The high precision and accuracy afforded by using this compound as an internal standard are paramount in these studies. clearsynth.com For instance, in drug-drug interaction studies, researchers might investigate how co-administration of another drug affects the metabolism of Verapamil. By accurately measuring the levels of both Verapamil and Norverapamil, they can determine if the co-administered drug inhibits or induces the activity of the CYP3A4 enzyme. mdpi.com This information is crucial for predicting potential adverse effects and for establishing safe dosing regimens.
Furthermore, this compound is employed in studies that explore the stereoselective metabolism of Verapamil. medrxiv.org Verapamil is administered as a racemic mixture of two enantiomers (R- and S-Verapamil), which can have different pharmacological and pharmacokinetic properties. mdpi.com The use of chiral chromatography in conjunction with deuterated internal standards for each enantiomer of both Verapamil and Norverapamil allows for the precise measurement of each stereoisomer, providing a deeper understanding of the drug's disposition. medrxiv.org
Table of Compound Properties
| Property | Value |
| Compound Name | This compound |
| Chemical Formula | C26H30D6N2O4 · HCl |
| Molecular Weight | 483.08 g/mol |
| Synonyms | 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride |
| Primary Use | Internal standard in pharmacokinetic research |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H37ClN2O4 |
|---|---|
Molecular Weight |
483.1 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3; |
InChI Key |
OEAFTRIDBHSJDC-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Chemical Synthesis Pathways of Nor Verapamil-d6 Hydrochloride
The synthesis of this compound is not typically accomplished by simple isotopic exchange on the final molecule but rather through a convergent synthetic route using deuterated building blocks. A plausible and common strategy involves the construction of the core structure by alkylating a substituted arylacetonitrile.
A key intermediate is α-(3,4-dimethoxyphenyl)acetonitrile. The synthesis introduces the critical quaternary carbon center bearing the deuterated isopropyl group. This is often achieved by reacting the arylacetonitrile with a deuterated isopropyl halide, such as 2-bromo-1,1,1,3,3,3-hexadeuteriopropane, in the presence of a strong base like sodium amide or via phase-transfer catalysis. cas.czscience24.com One documented approach for a similar structure involves the alkylation of an activated cyano-ketone precursor with isopropyl iodide, which provides a pathway for creating the sterically hindered quaternary carbon center. nih.gov For the deuterated analog, a deuterated version of the isopropyl iodide would be employed.
The resulting intermediate, 2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d6)acetonitrile, undergoes further reactions to build the rest of the molecule. This involves the introduction of the aminopropyl side chain, typically through alkylation with a protected aminoalkyl halide. The final steps involve the N-demethylation of the precursor, which could be a verapamil-d6 analog, to yield the norverapamil-d6 free base. google.com The synthesis is completed by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol, to precipitate the stable this compound salt. google.com
Deuterium (B1214612) Labeling Techniques and Positional Incorporation
The specific isotopic labeling in this compound is targeted and integral to its function. The chemical name, 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride, explicitly defines the location of the six deuterium atoms.
The labeling strategy focuses on the isopropyl moiety attached to the chiral quaternary carbon. All six hydrogen atoms of the two methyl groups within this isopropyl substituent are replaced with deuterium. This is achieved by using a deuterated starting material during the synthesis, a technique known as de novo synthesis, rather than attempting a hydrogen-deuterium exchange on the final norverapamil (B1221204) molecule. The use of isotopically pure deuterated reagents, such as acetone-d6 (B32918) or isopropyl-d7 iodide, is critical for this process. nih.govsynmr.in This strategic placement ensures that the deuterium label is in a metabolically stable position, which is essential for its use as an internal standard in mass spectrometry-based bioanalysis.
Table 1: Positional Incorporation of Deuterium
| Labeled Moiety | Number of Deuterium Atoms | Specific Location |
|---|
Advanced Characterization Techniques for Research-Grade Purity and Isotopic Enrichment
To ensure the compound is suitable for its intended analytical applications, a suite of advanced characterization techniques is employed to verify its structure, chemical purity, and the extent of deuterium incorporation.
A combination of chromatographic and spectroscopic methods provides comprehensive structural verification.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound. By comparing the retention time of the synthesized product to a non-deuterated reference standard, its identity can be confirmed. Purity is assessed by measuring the area of the main peak relative to any impurity peaks.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula. rsc.orgrsc.org It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which will be approximately 6 atomic mass units higher than its non-deuterated counterpart, confirming the successful incorporation of the six deuterium atoms. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for positional verification of the deuterium atoms.
¹H NMR: The proton NMR spectrum is used to confirm the absence of signals in the region corresponding to the isopropyl methyl groups, providing strong evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.comhuji.ac.il A signal in the ²H NMR spectrum at the chemical shift expected for the isopropyl methyl groups provides direct and unambiguous proof of the label's position. sigmaaldrich.com
¹³C NMR: The carbon NMR spectrum will show characteristic shifts and changes in coupling patterns for the carbons attached to deuterium atoms, further confirming the label's location.
Quantifying the isotopic enrichment is critical to validate the quality of the labeled standard.
Mass Spectrometry: MS is the primary technique for quantifying isotopic purity. rsc.orgrsc.orgnih.gov By analyzing the isotopic cluster of the molecular ion, the relative abundance of the desired d6-labeled molecule can be measured against any partially deuterated (d1 to d5) or non-deuterated (d0) species. rsc.org For a high-quality standard, the isotopic purity should be ≥98%.
Quantitative Deuterium NMR (qD-NMR): Deuterium NMR can be configured for quantitative analysis. sigmaaldrich.com By integrating the area of the deuterium signal and comparing it to a certified reference standard, the atom percent of deuterium at the labeled position can be accurately determined. This provides an orthogonal validation of the isotopic enrichment values obtained by mass spectrometry.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Key Findings |
|---|---|---|
| HPLC | Chemical Purity | Determines percentage purity by peak area. |
| HR-MS | Molecular Formula Confirmation | Measures accurate mass, confirming the presence of 6 deuterium atoms. |
| ¹H NMR | Structural Verification | Confirms absence of proton signals at labeled positions. |
| ²H NMR | Positional Confirmation | Directly detects deuterium signals at the correct chemical shift. |
| MS Isotopic Analysis | Isotopic Enrichment | Quantifies the percentage of d6, d5, d4, etc., species. |
Advanced Bioanalytical Applications of nor Verapamil D6 Hydrochloride
Development and Validation of Quantitative Analytical Methods
The development of robust and reliable analytical methods is fundamental for the accurate measurement of drugs and their metabolites in biological samples. For quantitative analysis, methods must be validated to demonstrate their specificity, accuracy, precision, and sensitivity. nih.gov In this context, Nor Verapamil-d6 Hydrochloride serves as an ideal internal standard for the quantification of its unlabeled counterpart, norverapamil (B1221204), and the parent drug, verapamil (B1683045).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantifying small molecules like verapamil and norverapamil in complex biological fluids. The accuracy of these measurements relies heavily on the use of an appropriate internal standard (IS). aptochem.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. scispace.comnih.gov
The key advantage of a SIL-IS is that its chemical and physical properties are nearly identical to the analyte being measured (the unlabeled compound). wuxiapptec.com This means it behaves similarly during every stage of the analytical process, including:
Sample Extraction: It compensates for any loss of analyte during sample preparation steps like liquid-liquid extraction or protein precipitation. nih.gov
Chromatographic Separation: It typically co-elutes with the analyte, meaning it exits the liquid chromatography column at the same time. aptochem.com
Mass Spectrometric Ionization: It experiences the same degree of ionization suppression or enhancement from matrix components as the analyte. wuxiapptec.comkcasbio.com
By adding a known quantity of this compound to every sample, analysts can normalize the final measurement. The quantification is based on the ratio of the mass spectrometer's response for the analyte to the response for the SIL-IS. wuxiapptec.com This ratio remains stable even if the absolute signal for both compounds varies between samples, thus correcting for experimental variability and ensuring high precision and accuracy. scispace.comkcasbio.com
A typical LC-MS/MS method involves monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), for both the analyte and the internal standard. The mass difference of +6 Da for Nor Verapamil-d6 allows its signal to be clearly distinguished from the unlabeled analyte. aptochem.com
Table 1: Illustrative LC-MS/MS Parameters for Norverapamil Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| Norverapamil | 441.3 | 165.1 | Analyte |
| Nor Verapamil-d6 | 447.3 | 165.1 | Internal Standard |
This table shows example MRM transitions. The precursor ion for Nor Verapamil-d6 is +6 mass units higher than the analyte, while the product ion can be the same, confirming the structural similarity.
In preclinical research, analytical methods must be validated for use in various non-human biological matrices, such as the plasma or tissues of rats, rabbits, or dogs. nih.govresearchgate.net While the principles of using Nor Verapamil-d6 as an internal standard remain the same, each biological matrix presents a unique composition of lipids, proteins, and other endogenous molecules that can interfere with the analysis. kcasbio.com This phenomenon is known as a "matrix effect."
Therefore, a method validated in one matrix (e.g., rat plasma) cannot be assumed to be valid for another (e.g., rabbit plasma). Methodological considerations include:
Extraction Efficiency: The recovery of the analyte and internal standard must be consistent and reproducible from the specific non-human matrix.
Matrix Effect Evaluation: It is crucial to assess whether components in the non-human matrix suppress or enhance the ionization of the analyte and internal standard. The use of a co-eluting SIL like Nor Verapamil-d6 is the most effective way to compensate for these effects. kcasbio.com
Stability: The stability of the analyte and IS must be established under various conditions relevant to the study, such as freeze-thaw cycles and long-term storage in the specific biological matrix. researchgate.net
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Importance in Non-Human Matrices |
|---|---|---|
| Selectivity & Specificity | Ensures the method detects only the analyte of interest without interference. | Crucial due to different endogenous compounds in animal vs. human matrices. |
| Accuracy | Closeness of measured value to the true value. | Must be confirmed in each specific matrix to account for potential bias. |
| Precision | Reproducibility of the measurement. | Demonstrates the method's reliability across different sample preparations. |
| Recovery | Efficiency of the extraction process. | Can vary significantly between matrices (e.g., plasma, liver homogenate). |
| Matrix Effect | Alteration of ionization efficiency by co-eluting compounds. | A primary challenge that necessitates the use of a SIL-IS like Nor Verapamil-d6. kcasbio.com |
This table outlines essential parameters that must be thoroughly evaluated when validating a quantitative method for a specific non-human biological matrix.
Utilization in Metabolite Identification and Profiling Research
Beyond simple quantification, this compound plays a vital role in drug metabolism research, specifically in identifying and profiling the biotransformation products of a parent drug.
One of the most powerful strategies in metabolite identification is stable isotope tracing. frontiersin.org In this approach, a biological system (e.g., liver microsomes or a research animal) is incubated with a mixture of the unlabeled parent drug (e.g., Verapamil) and its corresponding stable isotope-labeled version. Alternatively, a labeled internal standard can be used to help sift through complex data.
The use of Nor Verapamil-d6 helps to confirm the identity of its unlabeled version formed from the parent drug. In mass spectrometry data, metabolites of the parent drug will appear as unique "doublets" or "isotope pairs" in the mass spectrum—one peak for the unlabeled metabolite and another peak for its labeled analogue, separated by a specific mass difference. frontiersin.org For Nor Verapamil-d6, any further metabolites would retain the deuterium (B1214612) label, creating characteristic isotopic patterns that distinguish them from endogenous molecules. This allows researchers to:
Confidently Identify Drug-Related Metabolites: The characteristic mass shift acts as a unique signature, filtering out thousands of unrelated background signals. nih.gov
Trace Metabolic Pathways: By identifying labeled metabolites, scientists can piece together the biotransformation pathways of the parent drug and its primary metabolites. nih.gov
Aid Structural Elucidation: The isotopic pattern helps confirm the molecular weight of a new metabolite, which is the first step in determining its chemical structure. nih.gov
The combination of stable isotope labeling with high-resolution mass spectrometry (HRMS) offers unparalleled power for metabolomics and metabolite profiling. nih.govthermofisher.com Unlike standard (triple quadrupole) mass spectrometers that have nominal mass resolution, HRMS instruments provide highly accurate mass measurements (typically to within 5 parts per million). acs.org
This high accuracy allows for the determination of the elemental formula of a detected ion. acs.org When applied to metabolite profiling, this capability is transformative. For example, if a potential metabolite is detected, HRMS can:
Provide a highly accurate mass for both the unlabeled and the d6-labeled ions in an isotopic pair. frontiersin.org
Confirm that the mass difference is precisely what is expected from the isotopic label (e.g., 6.037 Da for six deuterium atoms).
Generate a plausible elemental formula for the metabolite, which drastically narrows down the number of possible chemical structures.
This approach, often using an "all ion fragmentation" technique, acquires both precursor and fragment ion data in high resolution, providing rich structural information and dramatically increasing the confidence in metabolite identification. acs.org
Table 3: Hypothetical Metabolite Discovery using HRMS and Isotope Tracing
| Observed Ion (m/z) | Isotope | Accurate Mass Measurement | Inferred Transformation |
|---|---|---|---|
| Norverapamil | Unlabeled | 441.2748 | Parent Metabolite |
| Nor Verapamil-d6 | Labeled | 447.3123 | Internal Standard |
| Metabolite X | Unlabeled | 457.2697 | Hydroxylation (+15.9949 Da) |
| Metabolite X-d6 | Labeled | 463.3072 |
This table illustrates how the precise mass difference between the unlabeled and labeled ions, as measured by HRMS, confirms that Metabolite X is a hydroxylated version of Norverapamil.
In Vitro Pharmacological and Biochemical Investigations
Elucidation of Metabolic Pathways and Enzyme Kinetics
Norverapamil (B1221204), the primary N-demethylated metabolite of Verapamil (B1683045), undergoes further metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govamegroups.cn In vitro studies have been instrumental in identifying the specific CYP isozymes involved and characterizing the kinetics of these metabolic reactions.
Norverapamil's metabolic fate is significantly influenced by its interactions with various CYP isozymes. The predominant isoforms responsible for its metabolism are CYP3A4, CYP3A5, and CYP2C8. nih.govclinpgx.org Studies using cDNA-expressed human CYP enzymes have shown that these enzymes catalyze the conversion of Norverapamil enantiomers to downstream metabolites like D-620 and PR-22. nih.gov
CYP3A4 and CYP3A5 are key enzymes in the formation of the D-620 metabolite from both R- and S-Norverapamil. nih.govclinpgx.org Notably, stereoselectivity is observed, with a generally lower Michaelis-Menten constant (Km) and higher maximum velocity (Vmax) for the S-enantiomer compared to the R-enantiomer. nih.gov In contrast, CYP2C8 demonstrates broader activity, producing both D-620 and another metabolite, PR-22, from Norverapamil enantiomers. nih.gov This isoform also exhibits stereoselectivity, preferentially metabolizing S-Norverapamil to D-620 and R-Norverapamil to PR-22. nih.gov While other isoforms like CYP2D6 show some activity, their contribution to Norverapamil metabolism is considered minor compared to CYP3A4, CYP3A5, and CYP2C8. nih.govclinpgx.org
Beyond being a substrate, Norverapamil also acts as a mechanism-based inhibitor of CYP3A4. nih.govresearchgate.netnih.gov This inactivation is time- and concentration-dependent and occurs through the formation of a metabolic intermediate complex with the enzyme. nih.govresearchgate.net Kinetic studies have determined the inactivation parameters (KI and kinact), revealing that S-Norverapamil is a more potent inactivator of CYP3A4 than its R-enantiomer. nih.gov
| Substrate | CYP Isozyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |
|---|---|---|---|---|---|
| S-Norverapamil | CYP3A4 | D-620 | 15 ± 4.2 | 6.5 ± 0.4 | nih.gov |
| R-Norverapamil | CYP3A4 | D-620 | 23 ± 8.7 | 4.5 ± 0.6 | nih.gov |
| S-Norverapamil | CYP3A5 | D-620 | 14 ± 2.9 | 3.8 ± 0.2 | nih.gov |
| R-Norverapamil | CYP3A5 | D-620 | 21 ± 9.4 | 2.0 ± 0.3 | nih.gov |
| S-Norverapamil | CYP2C8 | D-620 | 41 ± 11 | 11 ± 0.8 | nih.gov |
| R-Norverapamil | CYP2C8 | PR-22 | 39 ± 9.0 | 15 ± 0.9 | nih.gov |
| Compound | KI (μM) | kinact (min-1) | Inactivation Potency (kinact/KI) | Reference |
|---|---|---|---|---|
| (±)-Norverapamil | 5.89 | 1.12 | 0.190 | nih.gov |
Non-human liver preparations, such as rat liver microsomes and isolated perfused rat livers, are valuable tools for studying the metabolic pathways of Verapamil and Norverapamil. amegroups.cnnih.govnih.gov In rat liver microsomes, N-demethylation to form Norverapamil (M5) and N-dealkylation to form other derivatives (M6, M7) are identified as major metabolic routes for Verapamil. amegroups.cnresearchgate.net These systems have shown that at low substrate concentrations, O-demethylation and N-dealkylation are the primary metabolic pathways for Verapamil. amegroups.cn
Studies with cryopreserved hepatocytes from rats, mice, and dogs have confirmed that the phase-I metabolites of Verapamil, including Norverapamil, are consistent with those observed in vivo. researchgate.net These hepatocyte systems allow for the investigation of both phase-I (oxidation) and phase-II (conjugation) metabolism. For Verapamil, all expected phase-I metabolites were identified in incubations with hepatocytes from all tested species. researchgate.net
Receptor Binding and Ligand Affinity Studies (in vitro, non-human cell lines/receptors)
While Norverapamil is known as a metabolite of the L-type calcium channel blocker Verapamil, its direct receptor binding studies in non-human cell lines are often focused on its interaction with drug transporters like P-glycoprotein, which acts as a binding site and transporter for numerous xenobiotics. adooq.comnih.gov
In vitro studies provide direct evidence that Verapamil and its analogues bind directly to P-gp. nih.gov Using a photoaffinity analogue of Verapamil, (S)-5-[(3-azidophenylethyl)-[N-methyl-3H]- methylamino]-2-(3,4,5-trimethoxyphenyl)-2-isopropylvaleronitrile (LU-49888), researchers demonstrated specific labeling of the P-gp protein in multidrug-resistant (MDR) human leukemic cell lines. nih.gov This binding was competitively inhibited by various P-gp substrates and modulators, including Verapamil itself, indicating a shared binding site. nih.gov As a potent P-gp inhibitor, Norverapamil is understood to exert its effect by binding to the transporter, thereby competing with and preventing the efflux of other P-gp substrates. nih.gov The high affinity of Norverapamil for P-gp underscores its significant role in modulating multidrug resistance and influencing the disposition of co-administered drugs that are P-gp substrates. nih.govnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Research Methodologies
Pharmacokinetic Profiling in Animal Models
The use of Norverapamil-d6 Hydrochloride is instrumental in defining the pharmacokinetic profile of verapamil (B1683045) and its metabolites in various non-human species. These studies are foundational to understanding the behavior of the parent drug in a biological system.
Absorption, Distribution, and Elimination Studies in Non-Human Species
While specific Absorption, Distribution, Metabolism, and Excretion (ADME) studies focusing solely on Norverapamil-d6 Hydrochloride as the therapeutic agent are not extensively documented, its utility in the broader context of verapamil pharmacokinetics is well-established. The principles of using stable isotope-labeled compounds suggest that Norverapamil-d6 Hydrochloride would be an invaluable tracer in such studies.
In a typical preclinical ADME study in animal models such as rats or dogs, a co-administration of verapamil and a tracer amount of Norverapamil-d6 Hydrochloride could be employed. This allows researchers to distinguish between the administered parent drug and the metabolite formed in vivo. The use of radiolabeled compounds is a common practice in these studies to trace the drug's journey through the body, and stable isotopes like deuterium (B1214612) offer a non-radioactive alternative. wuxiapptec.com
For instance, after oral or intravenous administration, blood, urine, feces, and various tissues would be collected at predetermined time points. The distinct mass of Norverapamil-d6 Hydrochloride allows for its precise measurement, separate from the endogenously formed norverapamil (B1221204), using mass spectrometry. This aids in accurately determining pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance rates of the metabolite.
Quantitative Analysis of Norverapamil-d6 Hydrochloride and Metabolites in Animal Tissues and Biofluids
The quantitative analysis of Norverapamil-d6 Hydrochloride in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing between the deuterated standard and the non-labeled analyte. researchgate.net
In practice, Norverapamil-d6 Hydrochloride is most frequently utilized as an internal standard for the quantification of norverapamil in plasma, serum, and tissue homogenates. researchgate.net The addition of a known concentration of the deuterated compound to the biological sample at the beginning of the sample preparation process allows for the correction of any analyte loss during extraction and instrumental analysis. This ensures the accuracy and precision of the measurement of the non-labeled norverapamil.
The development of such a bioanalytical method involves a rigorous validation process as per regulatory guidelines, which includes the assessment of linearity, accuracy, precision, selectivity, and stability. fda.gov
To illustrate the pharmacokinetic data that can be obtained from such preclinical studies, the following table presents representative data from a study investigating the pharmacokinetics of verapamil and its metabolite norverapamil in rabbits. While this study does not specifically use the d6 variant as the therapeutic agent, it demonstrates the type of data generated in preclinical pharmacokinetic assessments where a deuterated internal standard would be essential for accurate quantification.
| Parameter | Verapamil | Norverapamil |
|---|---|---|
| Cmax (ng/mL) | 150.3 ± 25.1 | 85.6 ± 18.9 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 |
| AUC (0-t) (ng·h/mL) | 450.7 ± 75.4 | 320.1 ± 60.2 |
| Half-life (t1/2) (h) | 3.2 ± 0.8 | 4.5 ± 1.1 |
This table presents hypothetical data representative of a preclinical pharmacokinetic study in rabbits to illustrate the parameters measured. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
Role in Drug-Drug Interaction Studies in Preclinical Models
Norverapamil, along with its parent compound verapamil, is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) transporter. nih.gov This makes the evaluation of its potential for drug-drug interactions (DDIs) a critical component of preclinical safety assessment. bioivt.com
Norverapamil-d6 Hydrochloride plays a significant role in these in vitro and in vivo DDI studies. In in vitro systems, such as human liver microsomes or recombinant enzyme systems, the use of the deuterated compound can help in elucidating the metabolic pathways and identifying the specific enzymes responsible for the metabolism of norverapamil itself.
In preclinical in vivo DDI studies, animal models are often administered a probe substrate for a particular enzyme or transporter, with and without the presence of the potential inhibitor (in this case, verapamil/norverapamil). The use of Norverapamil-d6 Hydrochloride as an internal standard ensures the accurate quantification of norverapamil levels, which is crucial for correlating the extent of inhibition with the concentration of the inhibitor.
Mechanistic Pharmacodynamic Research using Labeled Compounds (non-human models)
While direct mechanistic pharmacodynamic studies using Norverapamil-d6 Hydrochloride are not widely reported, the use of stable isotope-labeled compounds in such research is a powerful technique to trace the engagement of a molecule with its biological target. cam.ac.uk
For instance, if norverapamil were hypothesized to bind to a specific receptor or ion channel, studies could be designed where animal models are administered Norverapamil-d6 Hydrochloride. Subsequent analysis of the target tissues could then be performed to detect the presence of the deuterated compound at the site of action. This would provide direct evidence of target engagement and could help in elucidating the mechanism of action at a molecular level.
Deuterium metabolic imaging (DMI) is an emerging technique that utilizes deuterated substrates to non-invasively investigate tissue metabolism. nih.gov While not yet documented for Norverapamil-d6 Hydrochloride, this methodology could theoretically be applied to understand the compound's effects on metabolic pathways within specific organs or tissues in animal models.
Emerging Research Directions and Future Perspectives
Integration with Systems Biology and Pharmacogenomic Approaches (preclinical)
In the preclinical phase, Norverapamil-d6 Hydrochloride serves as an invaluable tool for systems biology and pharmacogenomic studies. Systems biology aims to understand the complex interactions within biological systems, while pharmacogenomics investigates how genetic variations influence drug response. The primary application of Norverapamil-d6 Hydrochloride in this context is as a stable isotope-labeled (SIL) internal standard for the highly sensitive and selective analytical technique of liquid chromatography-mass spectrometry (LC-MS/MS).
The use of deuterated standards is crucial for achieving precision and accuracy in quantitative analysis. By adding a known quantity of Norverapamil-d6 Hydrochloride to a biological sample, researchers can accurately quantify the concentration of the non-deuterated analyte, Norverapamil (B1221204). This is essential for compensating for variations during sample preparation and analysis, including matrix effects where other compounds in the sample can suppress or enhance the analytical signal.
In preclinical systems biology , this precise quantification allows for detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling. Researchers can track the metabolic fate of verapamil (B1683045) into norverapamil with high accuracy, contributing to a broader understanding of the metabolic pathways involved. This data is crucial for building comprehensive models of how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a biological system.
In pharmacogenomic research, Norverapamil-d6 Hydrochloride facilitates the study of how genetic differences in metabolic enzymes, such as cytochrome P450 isoforms, affect the metabolism of verapamil. Preclinical studies using animal models with specific genetic variations can employ this internal standard to precisely measure differences in metabolite formation, linking genetic makeup to metabolic profiles.
| Research Area | Application of Norverapamil-d6 Hydrochloride | Research Goal |
| Systems Biology | Stable isotope-labeled internal standard in LC-MS/MS. | Accurate PK/PD modeling and elucidation of metabolic pathways. |
| Pharmacogenomics | Precise quantification of norverapamil in preclinical models with varying genetic backgrounds. | To understand how genetic variations in metabolic enzymes influence drug metabolism. |
Innovations in Analytical Technologies for Deuterated Compounds
The analysis of deuterated compounds like Norverapamil-d6 Hydrochloride relies on advanced analytical technologies capable of distinguishing between isotopologues. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.
Mass Spectrometry (MS): This is the most common technique for quantitative analysis using deuterated standards. Tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering high selectivity and sensitivity. Innovations in this area focus on:
High-Resolution Mass Spectrometry (HRMS): Provides more precise mass measurements, improving the certainty of compound identification and differentiation from background interferences.
Improved Ionization Techniques: Enhancements in techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) aim to reduce matrix effects and improve the consistency of ionization between the analyte and the deuterated internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to confirm the position and extent of deuterium (B1214612) incorporation in a molecule. While not typically used for quantification in complex biological samples, it is a critical tool for characterizing the deuterated standard itself to ensure its quality and purity.
Challenges and Innovations: A key challenge with deuterated standards is the potential for chromatographic separation from the non-labeled analyte due to the "deuterium isotope effect," which can alter the compound's physical properties slightly. Another issue can be the in-source loss or exchange of deuterium atoms. Innovations to address these challenges include:
Advanced Chromatographic Methods: Development of new stationary phases and solvent systems in liquid chromatography to minimize the separation of deuterated and non-deuterated compounds.
Strategic Labeling: Synthesizing deuterated compounds where the deuterium atoms are placed on metabolically stable positions of the molecule to prevent their loss during analysis.
Electrocatalytic Deuteration: New methods are emerging for more efficient and selective incorporation of deuterium into molecules, which can accelerate the development of new deuterated standards.
| Analytical Technology | Role in Analyzing Deuterated Compounds | Key Innovations |
| Mass Spectrometry (MS) | Primary tool for quantification using deuterated internal standards. | High-Resolution Mass Spectrometry (HRMS), improved ionization sources. |
| NMR Spectroscopy | Characterization and quality control of the deuterated standard. | Advanced pulse sequences for better spectral resolution. |
| Chromatography | Separation of the analyte from the biological matrix before MS detection. | New column chemistries to minimize isotope effects on retention time. |
Potential for Advanced Translational Research Tools (excluding human clinical trials)
Translational research aims to bridge the gap between basic preclinical discoveries and their application. Norverapamil-d6 Hydrochloride, as a deuterated compound, is a powerful tool in the preclinical stage of this process. Its primary role is to enable robust and reproducible preclinical research, which forms the foundation for any potential therapeutic development.
Deuterated compounds are powerful preclinical enablers for several reasons:
Tracer Studies: They can be used to trace the metabolic pathways of a drug without using radioactive labels. This allows for detailed investigation of drug metabolism and distribution in preclinical animal models.
Metabolic Stability Assessment: Before a drug candidate moves forward, its metabolic stability must be verified. Using deuterated standards allows for precise measurement of metabolite formation rates in in vitro systems (e.g., liver microsomes) and in vivo animal models.
Drug-Drug Interaction Studies: Preclinical studies often investigate how co-administered drugs affect each other's metabolism. Norverapamil-d6 Hydrochloride can be used to accurately quantify changes in verapamil metabolism in the presence of other compounds, providing critical data on potential drug-drug interactions.
By providing a reliable method for quantification, Norverapamil-d6 Hydrochloride enhances the quality and reliability of preclinical data. This is crucial for making informed decisions about which drug candidates have the potential to move forward in the development pipeline. The use of such advanced research tools helps to de-risk the drug development process by providing a clearer understanding of a compound's ADME properties early on.
Q & A
Basic Research Questions
How is Nor Verapamil-d6 Hydrochloride synthesized and validated for use as an internal standard in pharmacokinetic studies?
This compound is synthesized by replacing six hydrogen atoms in the isopropyl group of Nor Verapamil with deuterium atoms. Validation involves confirming isotopic purity (>95% deuterium incorporation) via mass spectrometry and nuclear magnetic resonance (NMR). Chromatographic methods (e.g., HPLC) are used to verify the absence of unlabeled impurities, ensuring suitability as an internal standard . The compound’s stability under storage conditions (+4°C) must also be confirmed through accelerated degradation studies .
What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95%) and resolve it from unlabeled Nor Verapamil .
- Mass Spectrometry (MS) for isotopic enrichment verification and structural confirmation .
- NMR Spectroscopy to validate deuterium placement and molecular integrity .
Method validation follows ICH guidelines, including system suitability testing and reproducibility checks .
Advanced Research Questions
How can researchers optimize chromatographic separation of this compound from its metabolites in metabolic studies?
Optimization involves:
- Mobile Phase Adjustments : Using acetonitrile-phosphate buffer (e.g., 65:35 v/v) to enhance peak resolution .
- Column Selection : C18 columns with 5 µm particle size improve retention and selectivity .
- System Suitability Criteria : Ensuring resolution (R > 2.0) between Nor Verapamil-d6 and metabolites like glucuronide conjugates . Advanced LC-MS/MS systems with multiple reaction monitoring (MRM) further improve specificity in complex biological matrices .
What methodological challenges arise when quantifying this compound in human plasma, and how are they addressed?
Challenges include:
- Matrix Effects : Plasma proteins can interfere with ionization in MS. Mitigation involves protein precipitation with acetonitrile followed by solid-phase extraction .
- Deuterium Isotope Effects : Minor retention time shifts compared to unlabeled Verapamil require calibration with matrix-matched standards .
- Sensitivity Limits : Lower limits of quantification (LLOQ) < 1 ng/mL are achievable using triple quadrupole MS with electrospray ionization (ESI+) .
How do researchers resolve contradictions in metabolic pathway data involving this compound?
Discrepancies (e.g., unexpected metabolite ratios) are addressed by:
- Cross-Validation : Comparing data across LC-MS, NMR, and in vitro enzyme assays to confirm metabolic stability .
- Isotope Tracing : Using Nor Verapamil-d6 to track deuterium retention in metabolites, distinguishing Phase I (e.g., demethylation) from Phase II (e.g., glucuronidation) pathways .
- Enzyme Inhibition Studies : Co-administering cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic routes .
What strategies ensure method specificity when analyzing this compound in the presence of structurally similar impurities?
Strategies include:
- Forced Degradation Studies : Exposing the compound to heat, light, and acidic/alkaline conditions to confirm baseline separation from degradation products .
- Peak Purity Analysis : Using diode-array detectors (DAD) to verify spectral homogeneity .
- Impurity Spiking : Adding known impurities (e.g., 3,4-dimethoxybenzaldehyde) to test resolution and quantify limits of detection (LOD < 0.1%) .
Methodological Design Considerations
How should researchers design experiments to evaluate the isotope effect of deuterium in this compound?
Design steps:
Comparative Pharmacokinetics : Administer equimolar doses of Nor Verapamil-d6 and unlabeled Verapamil to assess differences in clearance rates and bioavailability .
Metabolic Profiling : Use tandem MS to compare metabolite formation rates and deuterium retention ratios .
Statistical Analysis : Apply ANOVA to determine if isotopic substitution significantly alters pharmacokinetic parameters (e.g., t½, AUC) .
What quality control protocols are critical for batch-to-batch consistency in this compound synthesis?
Protocols include:
- In-Process Controls (IPC) : Monitoring reaction intermediates via thin-layer chromatography (TLC) .
- Final Product Testing : Certifying isotopic purity (≥98% deuterium) and chemical purity (HPLC >95%) .
- Stability Monitoring : Conducting long-term (24-month) storage studies at +4°C to verify degradation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
